Cas no 2679931-54-3 ((2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid)
![(2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid structure](https://ja.kuujia.com/scimg/cas/2679931-54-3x500.png)
(2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- 2679931-54-3
- EN300-28283701
- (2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid
-
- インチ: 1S/C12H20N2O5/c1-4-5-19-12(18)14(10(15)7-13)9(11(16)17)6-8(2)3/h4,8-9H,1,5-7,13H2,2-3H3,(H,16,17)/t9-/m0/s1
- InChIKey: IHMUTFCNPCDERU-VIFPVBQESA-N
- ほほえんだ: OC([C@H](CC(C)C)N(C(=O)OCC=C)C(CN)=O)=O
計算された属性
- せいみつぶんしりょう: 272.13722174g/mol
- どういたいしつりょう: 272.13722174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 8
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 110Ų
(2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28283701-0.05g |
(2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid |
2679931-54-3 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28283701-0.1g |
(2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid |
2679931-54-3 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28283701-5.0g |
(2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid |
2679931-54-3 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28283701-2.5g |
(2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid |
2679931-54-3 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28283701-0.25g |
(2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid |
2679931-54-3 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28283701-0.5g |
(2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid |
2679931-54-3 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
Enamine | EN300-28283701-1.0g |
(2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid |
2679931-54-3 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28283701-10.0g |
(2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid |
2679931-54-3 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 |
(2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid 関連文献
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
(2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acidに関する追加情報
Recent Advances in the Study of (2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid (CAS: 2679931-54-3)
The compound (2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid (CAS: 2679931-54-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structure featuring an allyloxycarbonyl-protected amino group and a branched alkyl chain, has shown promising potential in various therapeutic applications, including protease inhibition and targeted drug delivery. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biomedical applications.
One of the key areas of research involves the role of this compound as a building block for peptide-based therapeutics. Its structural features make it an ideal candidate for the development of novel protease inhibitors, particularly in the context of viral infections and cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against SARS-CoV-2 main protease (Mpro), highlighting its potential as a therapeutic agent for COVID-19. The study also emphasized the compound's favorable pharmacokinetic properties, including stability and bioavailability.
In addition to its therapeutic potential, recent advancements in synthetic chemistry have enabled more efficient and scalable production of (2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid. A team of researchers from MIT reported a novel catalytic asymmetric synthesis method in 2023, which significantly reduces the number of steps required and improves overall yield. This breakthrough is expected to facilitate further preclinical and clinical studies, accelerating the translation of this compound into practical applications.
Another notable development is the exploration of this compound's role in targeted drug delivery systems. Its unique chemical structure allows for conjugation with various drug molecules and nanoparticles, enabling precise delivery to diseased tissues. A recent study in Advanced Drug Delivery Reviews highlighted its use in the development of antibody-drug conjugates (ADCs) for cancer therapy, where it serves as a linker molecule to enhance stability and efficacy. The study reported improved tumor targeting and reduced off-target effects in preclinical models.
Despite these promising findings, challenges remain in the clinical translation of (2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid. Issues such as potential immunogenicity, long-term toxicity, and large-scale manufacturing need to be addressed in future research. However, the compound's versatility and demonstrated efficacy in multiple therapeutic areas make it a compelling subject for ongoing investigation. Researchers are optimistic that continued advancements in chemical biology and drug development will unlock its full potential in the coming years.
2679931-54-3 ((2S)-2-{2-amino-N-[(prop-2-en-1-yloxy)carbonyl]acetamido}-4-methylpentanoic acid) 関連製品
- 1119250-92-8(1-(4-Chlorophenyl)-1-oxopropan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate)
- 2165628-81-7(trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol)
- 1203683-86-6(Methyl 3-(azetidin-3-yl)benzoate hydrochloride)
- 14790-63-7(1-(chloromethoxy)-4-nitrobenzene)
- 953717-09-4(2,5-Dimethyl-1-(pyridin-2-ylmethyl)-1H-pyrrole-3-carboxylic acid)
- 1189659-07-1(N-tert-Boc-2-(4-hydroxy-2-methoxyphenoxy)ethylamine-d3)
- 866319-00-8(5-Fluoro-1H-pyrrolo[2,3-b]pyridine)
- 878259-34-8(1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxalin]-3'-one)
- 52920-04-4(1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one)
- 1805069-08-2(Ethyl 4-(chloromethyl)-3-(difluoromethyl)-2-iodopyridine-5-carboxylate)




